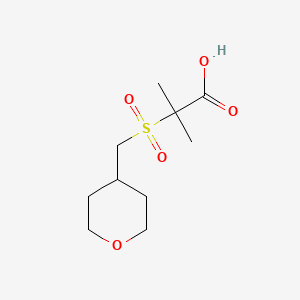
2-Methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid
カタログ番号 B8342213
分子量: 250.31 g/mol
InChIキー: XYEKAPUJTOPIID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08829034B2
Procedure details


To a solution of 769 mg (2.77 mmol) of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester in THF/water (1/1, 10 mL) were added 228 mg (5.43 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was concentrated under reduced pressure. The residue was dissolved in water (10 mL) and washed with diethyl ether (2×25 mL). The aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with ethyl acetate (2×50 mL) and with isopropanol/chloroform (3×50 mL). The combined organic extracts were dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 734 mg of 2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid.
Name
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
Quantity
769 mg
Type
reactant
Reaction Step One

Name
lithium hydroxide monohydrate
Quantity
228 mg
Type
reactant
Reaction Step One

Name
THF water
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5]([CH3:17])([S:7]([CH2:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)(=[O:9])=[O:8])[CH3:6])C.O.[OH-].[Li+]>C([O-])(O)=O.[Na+].[Cl-].[Na+].O>[CH3:17][C:5]([S:7]([CH2:10][CH:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)(=[O:9])=[O:8])([CH3:6])[C:4]([OH:18])=[O:3] |f:1.2.3,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
|
|
Quantity
|
769 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)(S(=O)(=O)CC1CCOCC1)C)=O
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
228 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
THF water
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+].[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water (10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (2×25 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was cooled in an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic aqueous layer was extracted with ethyl acetate (2×50 mL) and with isopropanol/chloroform (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)(C)S(=O)(=O)CC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 734 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 105.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
